molecular formula C10H7Cl2FSi B14565337 Dichloro(fluoro)(naphthalen-1-yl)silane CAS No. 61502-52-1

Dichloro(fluoro)(naphthalen-1-yl)silane

Cat. No.: B14565337
CAS No.: 61502-52-1
M. Wt: 245.15 g/mol
InChI Key: XJSQJYJBDDFDKR-UHFFFAOYSA-N
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Description

Dichloro(fluoro)(naphthalen-1-yl)silane is an organosilicon compound with the formula Cl₂F(naphthalen-1-yl)Si, featuring two chlorine atoms, one fluorine atom, and a naphthalen-1-yl group bonded to a central silicon atom. This compound belongs to the silane family, characterized by their reactivity and versatility in organic synthesis and material science. The naphthalen-1-yl substituent contributes aromaticity and steric bulk, while the chlorine and fluorine atoms enhance electrophilicity at the silicon center, influencing hydrolysis rates and surface-modification capabilities .

Properties

CAS No.

61502-52-1

Molecular Formula

C10H7Cl2FSi

Molecular Weight

245.15 g/mol

IUPAC Name

dichloro-fluoro-naphthalen-1-ylsilane

InChI

InChI=1S/C10H7Cl2FSi/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

XJSQJYJBDDFDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si](F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(fluoro)(naphthalen-1-yl)silane typically involves the reaction of naphthalene derivatives with silicon tetrachloride (SiCl₄) in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the silicon atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes steps for purification and isolation of the final product to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dichloro(fluoro)(naphthalen-1-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while hydrolysis can produce silanols and siloxanes.

Scientific Research Applications

Dichloro(fluoro)(naphthalen-1-yl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the development of novel bioactive compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which dichloro(fluoro)(naphthalen-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of chlorine and fluorine atoms enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The naphthalene ring provides additional stability and electronic properties, making the compound suitable for various applications.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparison

Compound Name Molecular Formula Substituents Key Features
This compound Cl₂F(naphthalen-1-yl)Si Cl, F, naphthalen-1-yl High electrophilicity due to Cl/F; aromatic bulk for steric stabilization
Diethoxydi(naphthalen-1-yl)silane (C₂H₅O)₂(naphthalen-1-yl)₂Si Ethoxy, naphthalen-1-yl Ethoxy groups slow hydrolysis; used in optical materials
Dichloro(3,3,3-trifluoropropyl)silane Cl₂F₃C₃H₆Si Cl, CF₃CH₂CH₂ Fluorinated alkyl chain enhances hydrophobicity; B.P. ~123°C
Trichloro(1,1,2,2-tetrafluoroethyl)silane Cl₃F₄C₂H₃Si Cl, CF₂CF₂H High fluorination increases thermal stability; used in surface engineering
Dichlorodiphenylsilane Cl₂(C₆H₅)₂Si Cl, phenyl Phenyl groups reduce reactivity compared to naphthalen-1-yl

Key Observations :

  • Naphthalen-1-yl vs.
  • Chlorine vs. Ethoxy : Chlorine substituents accelerate hydrolysis (e.g., forming HCl in moist environments) compared to ethoxy groups, which require acidic or basic conditions for cleavage .
  • Fluorine Impact : Fluorine’s electronegativity polarizes the Si–F bond, enhancing reactivity in surface modification applications (e.g., anti-fouling coatings) .

Hydrolysis Behavior

  • This compound likely undergoes rapid hydrolysis in moisture, similar to Dichloro(3,3,3-trifluoropropyl)silane, which releases HCl and forms silanol intermediates .
  • In contrast, Diethoxydi(naphthalen-1-yl)silane hydrolyzes more slowly, making it suitable for controlled sol-gel processes .

Thermal and Physical Properties

  • Fluorinated alkyl chains (e.g., CF₃ groups in Dichloro(3,3,3-trifluoropropyl)silane) lower surface energy, while aromatic naphthalen-1-yl groups may increase boiling points due to molecular weight and stacking interactions .

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